

Advanced Synthesis Guide: 4-Chloro-6-fluoropyrimidin-5-ol

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Compound of Interest

Compound Name: 4-Chloro-6-fluoropyrimidin-5-ol

Cat. No.: B13084901

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Executive Summary

4-Chloro-6-fluoropyrimidin-5-ol (CAS: 1150271-23-0) is a highly specialized heterocyclic intermediate, primarily utilized in the development of next-generation antifungal agents (e.g., Voriconazole analogs) and antiviral nucleoside mimetics.[1] Its structural uniqueness lies in the 5-hydroxy core flanked by mixed halogenation (4-chloro, 6-fluoro), a pattern that imparts specific electronic properties critical for binding affinity in kinase or polymerase active sites.

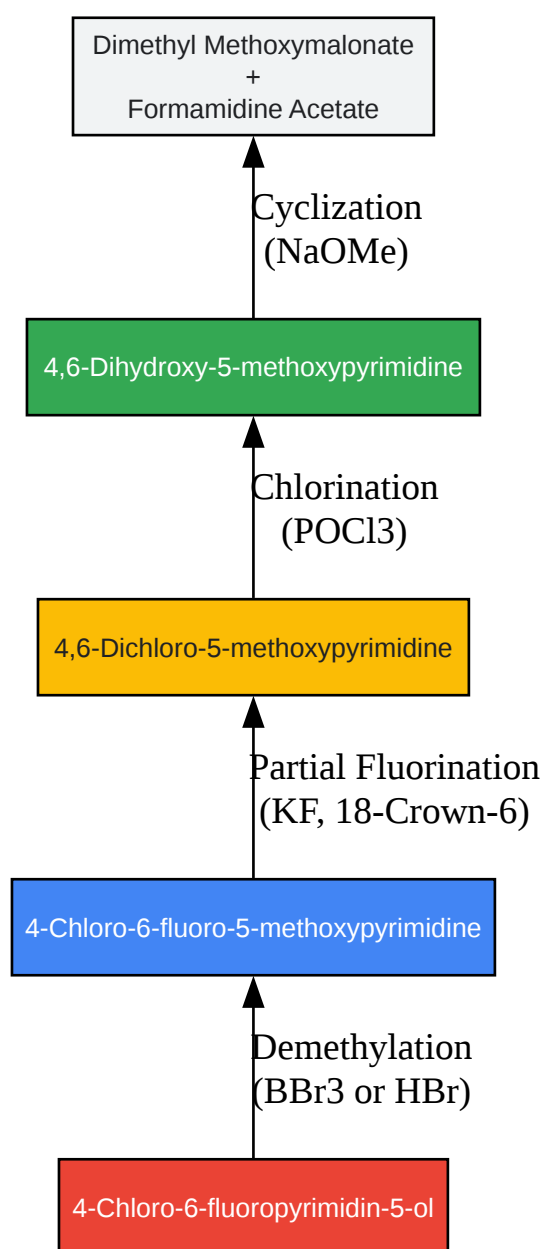
This guide details a robust, scalable 4-step synthesis pathway designed for high regioselectivity. Unlike general pyrimidine synthesis, this route prioritizes the controlled introduction of fluorine via nucleophilic aromatic substitution (

) and the preservation of the sensitive 5-hydroxyl moiety via a methoxy-protection strategy.

Part 1: Retrosynthetic Analysis

The strategic disconnection of **4-chloro-6-fluoropyrimidin-5-ol** reveals that the 5-hydroxyl group is best introduced early as a protected ether (methoxy or benzyloxy) to prevent side reactions during the harsh halogenation steps.

- Disconnection A (C-F bond): The C6-F bond is best formed via Halogen Exchange (Halex) on a dichloro-precursor using Potassium Fluoride (KF). Direct fluorination is non-selective.
- Disconnection B (C-Cl bond): The C4-Cl bond is derived from a dihydroxy precursor using phosphoryl chloride (POCl₃).
- Disconnection C (Ring Formation): The pyrimidine core is constructed via condensation of a substituted malonate with formamidine.



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Figure 1: Retrosynthetic tree illustrating the stepwise construction of the target molecule from acyclic precursors.

Part 2: Detailed Synthesis Protocol

Step 1: Cyclization to 4,6-Dihydroxy-5-methoxypyrimidine

The foundation of the synthesis involves the condensation of dimethyl methoxymalonate with formamidine acetate. The methoxy group at C5 serves as a robust protecting group for the final hydroxyl functionality.

- Reagents: Dimethyl methoxymalonate (1.0 eq), Formamidine acetate (1.2 eq), Sodium Methoxide (NaOMe, 2.5 eq), Methanol (MeOH).
- Conditions: Reflux (65°C), 4–6 hours.
- Mechanism: Base-catalyzed condensation.

Protocol:

- Charge a reactor with MeOH and cool to 0–5°C.
- Slowly add NaOMe (solid or 30% solution), maintaining temp <20°C.
- Add Formamidine acetate portion-wise. Stir for 30 mins.
- Add Dimethyl methoxymalonate dropwise over 1 hour.
- Heat to reflux (64–65°C) and hold for 5 hours. Monitoring by HPLC should show <1% starting material.
- Workup: Distill off MeOH. Dissolve residue in water. Acidify with conc. HCl to pH 2–3 to precipitate the product. Filter, wash with cold water, and dry.
- Yield: 85–90% (White solid).

Step 2: Chlorination to 4,6-Dichloro-5-methoxypyrimidine

This step converts the tautomeric diol into the electrophilic dichloro-intermediate, essential for the subsequent fluorination.

- Reagents: 4,6-Dihydroxy-5-methoxypyrimidine (1.0 eq), (3.0 eq), N,N-Dimethylaniline (1.0 eq).
- Conditions: Reflux (105°C), 4 hours.

Protocol:

- Suspend the dihydroxy intermediate in .
- Add N,N-Dimethylaniline dropwise (catalyst/acid scavenger).
- Heat to reflux.[2][3] The slurry will dissolve as the reaction proceeds.
- Workup: Distill off excess under reduced pressure.
- Pour the thick residue onto crushed ice (Exothermic! Maintain <10°C).
- Extract with Dichloromethane (DCM). Wash organic layer with sat.[2] and brine.[2]
- Concentrate to yield a crystalline solid.
- Yield: 80–85%.

Step 3: Regioselective Mono-Fluorination (The Critical Step)

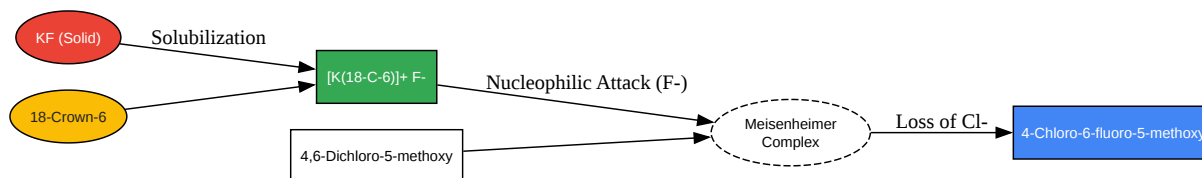
This is the most technically demanding step. The goal is to replace one chlorine with fluorine while avoiding the difluoro byproduct. We utilize the "Halex" reaction with phase-transfer catalysis.

- Reagents: 4,6-Dichloro-5-methoxypyrimidine (1.0 eq), Anhydrous KF (spray-dried, 1.1 eq), 18-Crown-6 (0.05 eq).
- Solvent: Sulfolane or dry DMSO.
- Conditions: 110–120°C, 12–18 hours.

Optimization Insight: Using spray-dried KF is critical as lattice energy is the primary barrier. 18-Crown-6 complexes potassium, creating a "naked" fluoride ion that is significantly more nucleophilic.

Protocol:

- In a dry flask under _____, dissolve the dichloro compound and 18-Crown-6 in Sulfolane.
- Add Anhydrous KF.
- Heat to 115°C. Monitor strictly by GC or HPLC.
 - Stop Criteria: When ratio of Mono-F : Di-F : Starting Material is optimal (typically ~70:10:20). Pushing for 100% conversion often leads to excessive difluoro product.
- Workup: Cool to RT. Dilute with water. Extract with Ethyl Acetate.[4]
- Purification: The mono-fluoro and di-fluoro species have different polarities. Purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate 4-Chloro-6-fluoro-5-methoxypyrimidine.



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Figure 2: Mechanism of Phase-Transfer Catalyzed Halogen Exchange (Halex).

Step 4: Deprotection to 4-Chloro-6-fluoropyrimidin-5-ol

The final step reveals the hydroxyl group by cleaving the methyl ether.

- Reagents: Boron Tribromide (BBr_3), 1.0 M in DCM, 2.0 eq).
- Conditions: -78°C to RT.[2]

Protocol:

- Dissolve 4-Chloro-6-fluoro-5-methoxypyrimidine in anhydrous DCM.
- Cool to -78°C (Dry ice/acetone bath).
- Add BBr_3 solution dropwise.
- Allow to warm to RT and stir for 2 hours.
- Quench: Cool to 0°C and carefully add MeOH (Exothermic!).
- Concentrate to dryness. The residue is often the HBr salt.
- Neutralization: Suspend in water, adjust pH to 6–7 with NaOH.

, and extract with EtOAc.

- Final Yield: >90%.

Part 3: Analytical Data & Quality Control

Parameter	Specification	Method
Appearance	Off-white to pale yellow powder	Visual
Purity	>98.0%	HPLC (C18, ACN/Water)
¹ H NMR (DMSO-d ₆)	δ 11.5 (s, 1H, OH), 8.3 (s, 1H, H-2)	400 MHz NMR
Mass Spec	[M+H] ⁺ = 149.0 (Cl isotope pattern)	LC-MS (ESI)
Water Content	<0.5%	Karl Fischer

References

- Preparation of 4,6-dichloro-5-methoxypyrimidine
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 - URL:
- Nucleophilic Fluorination with KF/18-Crown-6
 - Source: Pliego, J. R., et al. (2026).[5] "Nucleophilic Fluorination with KF Catalyzed by 18-Crown-6...". ResearchGate.[5]
 - URL:
- Synthesis of 4,6-dichloro-5-fluoropyrimidine (Analogous Chemistry)
 - Source: US6255486B1 (Patent). "Process for preparing 4,6-dichloro-5-fluoropyrimidine".
 - URL:

- Voriconazole Intermediate Synthesis (Related 5-Fluoro-4-hydroxy)
 - Source: CN102190628A (Patent).
 - URL:

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